2-(3-甲酰苯氧基)乙酰胺

描述

The compound 2-(3-Formylphenoxy)acetamide is a chemical entity that has been the subject of various research studies due to its potential biological activities. Although the provided papers do not directly discuss 2-(3-Formylphenoxy)acetamide, they do explore closely related compounds with similar structural motifs and functionalities. These compounds have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents . Additionally, some derivatives have been studied for their anti-COVID-19 properties through molecular docking investigations .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the Leuckart synthetic pathway, which has been used to develop a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives . Another approach includes the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to yield 1,3,4-thiadiazole derivatives . These methods highlight the versatility of synthetic routes available for creating a variety of acetamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Formylphenoxy)acetamide has been confirmed using various spectroscopic techniques, including IR, 1H NMR, and mass analysis . For instance, the crystal structure of 2-(2-formylphenoxy)acetamide was determined using X-ray diffraction analysis, which revealed that it crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n . Density Functional Theory (DFT) calculations have been employed to investigate the optimized structure, stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP) of these compounds .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic ring. For example, the presence of halogens on the aromatic ring has been found to favor anticancer and anti-inflammatory activities . The silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized through reactions with chlorotrimethylsilane and further transsilylation, demonstrating the potential for chemical modification and the creation of new compounds with varied properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of different substituents can significantly affect their biological activities. For instance, the antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives showed significant activity against several strains of microbes . The anti-COVID-19 molecular docking investigation of 2-(2-formylphenoxy)acetamide indicated good binding affinity for the target protein 6NUS, suggesting potential antiviral activity . The pharmacological tests of other related compounds have also shown anti-inflammatory and analgesic activities .

科学研究应用

合成和药用应用

将 2-氨基苯酚化学选择性单乙酰化为 N-(2-羟基苯基)乙酰胺(抗疟药天然合成中的重要中间体)涉及使用 2-(3-甲酰苯氧基)乙酰胺衍生物。此过程利用各种酰基供体和催化剂来获得所需的产物,突出了其在药物合成中的重要性 (Magadum 和 Yadav,2018).

抗癌和抗炎特性

对 2-(取代苯氧基)乙酰胺衍生物的研究显示了开发具有抗癌、抗炎和镇痛特性的新化学实体的潜力。这些化合物,特别是芳环上带有卤素的化合物,在各种检测中显示出有希望的结果,表明它们的潜在治疗应用 (Rani 等人,2014).

农业和杀虫剂用途

N-(4-氯苯基)-2-苯氧基乙酰胺衍生物的合成及其作为棉叶虫斜纹夜蛾杀虫剂的应用展示了 2-(3-甲酰苯氧基)乙酰胺衍生物的另一个重要应用。这项研究开辟了开发新的、有效的杀虫剂化合物的途径 (Rashid 等人,2021).

化学合成和催化

乙酰胺基团(可以从 2-(3-甲酰苯氧基)乙酰胺衍生)在区域选择性氧化邻位 C-H 活化反应中的作用突出了它们在化学合成和催化中的效用。这些转化由钯催化的酰化促进,提高了乙酰胺衍生物的合成效用 (Schmidt 等人,2015).

光学性质和指示剂

2-(3-羟基-5-甲基苯氧基)乙酰胺的鸟西酚衍生物的研究表明,在加入 OH− 离子后吸收带发生显着变化,表明作为光学指示剂的潜在应用。这些发现对于分析化学和生物化学中的应用具有重要意义 (Wannalerse 等人,2022).

安全和危害

作用机制

Target of Action

The primary targets of 2-(3-Formylphenoxy)acetamide are currently unknown. This compound is a unique chemical provided for early discovery researchers

Mode of Action

As a biochemical for proteomics research

Biochemical Pathways

It’s worth noting that similar compounds have been studied in the context of the indole-3-acetamide (iam) pathway . This pathway involves the conversion of tryptophan to indole-3-acetamide by the enzyme tryptophan-2-monooxygenase, followed by hydrolysis to form indole-3-acetic acid . Whether 2-(3-Formylphenoxy)acetamide interacts with this pathway or others remains to be determined.

Result of Action

属性

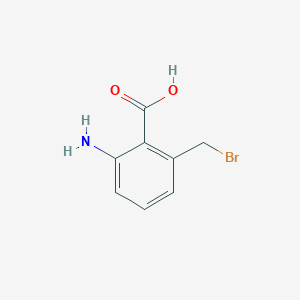

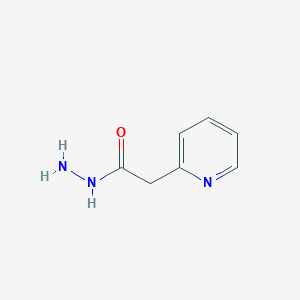

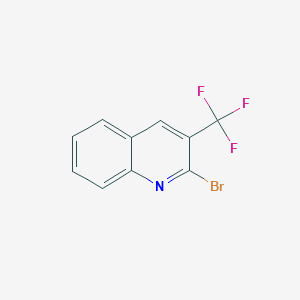

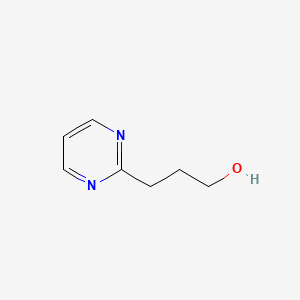

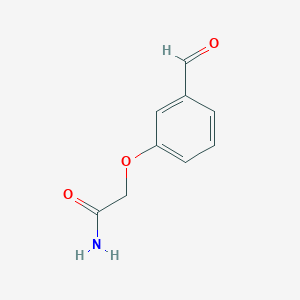

IUPAC Name |

2-(3-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBODVJAIQVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454607 | |

| Record name | 2-(3-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849015-95-8 | |

| Record name | 2-(3-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。